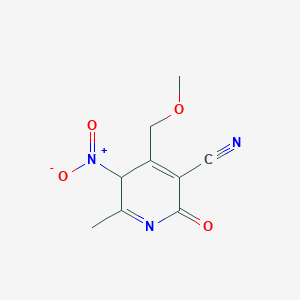
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile is a complex organic compound with a unique structure that includes a nitro group, a methoxymethyl group, and a nitrile group
Méthodes De Préparation
The synthesis of 1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile involves several steps. One common method includes the reaction of 4-methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with appropriate reagents under controlled conditions . Industrial production methods often involve multi-step processes that ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, often participating in redox reactions that affect cellular processes . The methoxymethyl and nitrile groups contribute to its overall stability and reactivity .
Comparaison Avec Des Composés Similaires
1,2-Dihydro-4-(Methoxymethyl)-6-Methyl-5-Nitro-2-Oxonicotinonitrile can be compared with other similar compounds such as:
4-Hydroxy-2-quinolones: These compounds share some structural similarities and are known for their pharmaceutical applications.
Quinazolinone analogues: These compounds have similar biological activities and are studied for their potential therapeutic uses.
Imidazole derivatives: These compounds also exhibit a range of biological activities and are used in various medicinal applications.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9N3O4 |
|---|---|
Poids moléculaire |
223.19 g/mol |
Nom IUPAC |
4-(methoxymethyl)-2-methyl-3-nitro-6-oxo-3H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C9H9N3O4/c1-5-8(12(14)15)7(4-16-2)6(3-10)9(13)11-5/h8H,4H2,1-2H3 |
Clé InChI |
QNWHSBVYZBLLSM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)C(=C(C1[N+](=O)[O-])COC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)
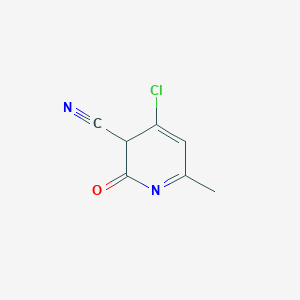
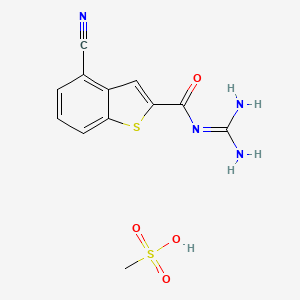
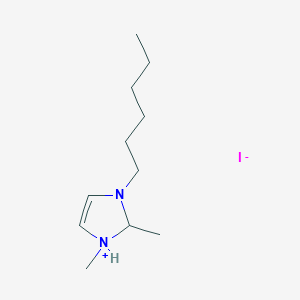
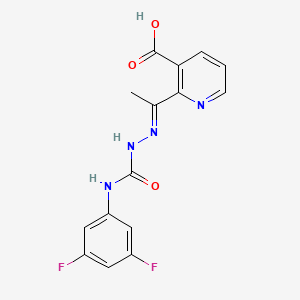
![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)


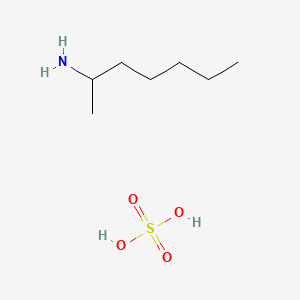
![3-[3-(1-cyclopropylpyrazol-4-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12349358.png)
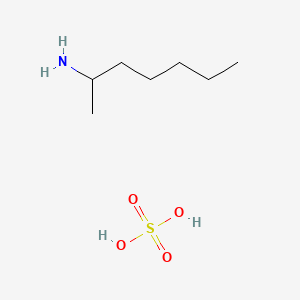
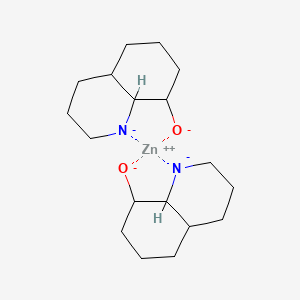
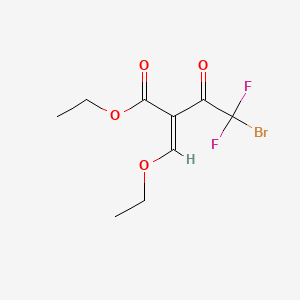
![N-phenyl-13C6-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide](/img/structure/B12349395.png)
